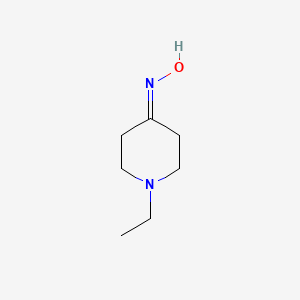

1-Ethylpiperidin-4-one oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethylpiperidin-4-one oxime is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . This compound belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. Oximes are known for their diverse applications in various fields, including chemistry, biology, and medicine.

準備方法

1-Ethylpiperidin-4-one oxime can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs under mild conditions, and the product is obtained after purification.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

化学反応の分析

Oxidation by Pyridinium Chlorochromate (PCC)

Reaction Conditions

The oxidation of 1-ethylpiperidin-4-one oxime occurs in aqueous acetic acid medium under acidic conditions. The reaction follows first-order kinetics with respect to both the oxidant ([PCC]) and substrate ([oxime]) .

Key Experimental Data

| [PCC] (×10⁻¹ mol/dm³) | [Substrate] (×10⁻² mol/dm³) | [H₂SO₄] (×10⁻³ mol/dm³) | Temperature (K) | Rate Constant (×10⁻⁴ s⁻¹) |

|---|---|---|---|---|

| 2.5 | 1.0 | 2.0 | 293 | 9.78 |

| 5.0 | 1.0 | 2.0 | 293 | 7.48 |

| 7.5 | 1.0 | 2.0 | 293 | 6.32 |

Mechanistic Insights

-

Acid Catalysis : The reaction rate increases linearly with [H⁺], indicating protonation of the oxime nitrogen as a critical step .

-

Steric Effects : Larger substituents on the piperidine ring reduce reactivity due to increased steric hindrance. The reactivity trend for 3-alkyl substituents is:

3-H > 3-Me > 3-Et > 3,3-DiMe₂ > 3-ipr . -

Polar Transition State : The negative effect of decreasing dielectric constant on reaction rate supports a polar mechanism involving charge separation in the transition state .

Activation Parameters

-

Activation energy (Eₐ) ranges between 45–60 kJ/mol depending on substituents .

-

Entropy changes (ΔS) are negative, consistent with an associative transition state .

Influence of Structural Modifications

Substituent Effects

| Substituent | Relative Reactivity (%) |

|---|---|

| 3-H | 100 (reference) |

| 3-Me | 82 |

| 3-Et | 64 |

| 3,3-DiMe₂ | 48 |

| 3-ipr | 29 |

This trend highlights the dominance of steric factors over electronic effects in determining reactivity .

Comparative Reactivity with Analogues

Reaction Rate Constants

| Compound | k₂ (dm³/mol·s) | Conditions |

|---|---|---|

| 3-Et-2,6-diphenyl derivative | 0.98 | 60% AcOH, 293 K, [H⁺]=0.002 M |

| 3-Me analogue | 1.21 | Identical conditions |

| Unsubstituted oxime | 1.53 | Identical conditions |

The data confirm that electron-withdrawing groups and bulky substituents decelerate oxidation .

Limitations and Unreported Reactions

No experimental data were identified in the reviewed literature for:

-

Reduction to amines (e.g., using LiAlH₄).

-

Hydrolysis back to the parent ketone.

-

Photochemical or cycloaddition reactions.

Further studies are required to explore these potential reaction pathways.

科学的研究の応用

Chemistry

1-Ethylpiperidin-4-one oxime serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions:

- Beckmann Rearrangement : Converts oximes into amides or nitriles.

- Addition Reactions : Involves carbon-centered radicals adding to the carbon-nitrogen double bond.

- Cyclization Reactions : Radical cyclization leads to the formation of five-membered or six-membered rings.

Biology

In biological research, derivatives of this compound exhibit significant antimicrobial and antifungal activities , making them candidates for developing new therapeutic agents. For instance:

- Cytotoxicity Studies : Some derivatives have shown cytotoxic effects on human cervical carcinoma (HeLa) cells, indicating potential as anticancer agents .

Medicine

The compound's derivatives are investigated for their potential in treating various diseases:

- Anticancer Activity : Research has demonstrated that certain derivatives inhibit cancer cell growth effectively. For example, compounds derived from this compound have been evaluated for their ability to inhibit proteasome activity in cancer cells, showcasing IC50 values indicative of their potency .

- Antiviral and Anti-inflammatory Properties : Some studies suggest that these derivatives may also possess antiviral and anti-inflammatory activities, although more research is needed to confirm these effects.

Industrial Applications

In industry, this compound is used in the production of corrosion inhibitors for mild steel in acidic environments. The unique properties of this compound allow it to effectively prevent corrosion, which is crucial for maintaining the integrity of metal structures.

Case Study 1: Anticancer Properties

A study investigated a series of piperidine derivatives for their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on HeLa cells with IC50 values ranging from 0.15 μM to 0.47 μM . The presence of specific substituents on the aryl ring was found to enhance cytotoxicity.

Case Study 2: Corrosion Inhibition

Research on corrosion inhibitors revealed that formulations containing this compound effectively reduced corrosion rates in mild steel exposed to acidic environments. The study demonstrated that the compound's unique molecular structure contributed to its effectiveness as a corrosion inhibitor .

作用機序

The mechanism of action of 1-ethylpiperidin-4-one oxime and its derivatives involves interactions with various molecular targets. For instance, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular pathways and targets may vary depending on the specific application and derivative.

類似化合物との比較

1-Ethylpiperidin-4-one oxime can be compared with other similar compounds, such as:

1,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime: This compound is used as a corrosion inhibitor and exhibits different electronic properties due to its substituents.

3,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime: Another corrosion inhibitor with distinct physical adsorption characteristics.

3-Isopropyl-2,6-diphenyl-piperidin-4-one oxime: Known for its mixed-type inhibition properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and biological activity compared to its analogs.

生物活性

1-Ethylpiperidin-4-one oxime, with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This compound is primarily used in organic synthesis and has potential applications in medicinal chemistry due to its promising biological properties.

Antimicrobial Properties

This compound exhibits notable antimicrobial and antifungal activities. These properties have been explored in various studies, indicating its potential as a therapeutic agent against bacterial and fungal infections. The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxic Effects

Research has demonstrated that certain oximes, including this compound, can induce cytotoxic effects on cancer cell lines, such as HeLa cells. The cytotoxicity is often linked to the compound's ability to interfere with cellular processes, leading to apoptosis in cancerous cells. This property positions the compound as a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens. For instance, studies have shown that derivatives of piperidine compounds can act as inhibitors of various enzymes involved in metabolic pathways, potentially leading to the development of new drugs targeting these pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound can vary based on its structural characteristics. Factors such as lipid solubility , degree of ionization , and molecular size significantly influence its bioavailability and effectiveness in biological systems. Understanding these properties is essential for optimizing the compound's therapeutic potential.

Study on Tumor-Selective Toxicity

A notable study explored the synthesis of novel oxime derivatives related to piperidine compounds and their selective toxicity towards tumor cells. The findings indicated that certain modifications to the oxime structure enhanced cytotoxic activity against cancer cells while minimizing toxicity to normal cells. This selective action is crucial for developing effective anticancer therapies with reduced side effects .

Antiparasitic Activity Investigation

Another research effort focused on optimizing compounds for antiparasitic activity against Plasmodium species, which cause malaria. The study highlighted how modifications in the chemical structure of oximes could improve their efficacy against these parasites. Compounds were tested in mouse models, showing promising results in reducing parasitemia levels .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds reveals distinct biological activities:

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| This compound | Antimicrobial, cytotoxic | Potential anticancer agent |

| 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime | Corrosion inhibitor | Industrial applications |

| 3-Isopropyl-2,6-diphenyl-piperidin-4-one oxime | Mixed-type inhibition properties | Corrosion prevention |

This table illustrates how variations in chemical structure can lead to different biological activities and applications.

特性

IUPAC Name |

N-(1-ethylpiperidin-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-7(8-10)4-6-9/h10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQOVJQOSPDVCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=NO)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。